

Addressing peak tailing in the GC analysis of fatty acid methyl esters

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Z)-Methyl heptadec-10-enoate

Cat. No.: B15601458

[Get Quote](#)

Welcome to the Technical Support Center for Gas Chromatography (GC) Analysis of Fatty Acid Methyl Esters (FAMEs). This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in GC analysis?

A1: Peak tailing is a chromatographic issue where the peak shape is asymmetrical, with the latter half of the peak being broader than the front half.^[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.^[2] Peak tailing can compromise the accuracy of quantitative analysis by making peak integration less reproducible and can also reduce the resolution between adjacent peaks.^[3] A tailing factor greater than 1.5 is a common indicator that the issue needs to be investigated.^[3]

Q2: What are the primary causes of peak tailing when analyzing FAMEs?

A2: Peak tailing in the GC analysis of FAMEs can stem from several factors, which can be broadly categorized as chemical interactions or physical disruptions within the GC system.^[4]

- **Chemical Causes (Adsorption):** These are often related to interactions between the analytes and active sites in the system.^[5]

- Active Sites: Polar FAMEs can interact with active silanol (-Si-OH) groups present on the surfaces of the inlet liner, the column, or connection points.[\[1\]](#) This secondary retention mechanism delays the elution of some analyte molecules, causing the peak to tail.[\[1\]](#)
- Contamination: Accumulation of non-volatile residues from the sample matrix in the inlet liner or at the head of the column can create new active sites.[\[1\]](#)
- Physical Causes (Flow Path Disruption): These issues are typically related to the physical setup of the GC system.[\[4\]](#)
 - Improper Column Installation: An incorrect column cut, improper insertion depth into the inlet or detector, or loose fittings can create turbulence and dead volumes (unswept areas), leading to peak tailing.[\[6\]](#)[\[7\]](#)
 - Column Degradation: Contamination of the stationary phase, particularly at the inlet end of the column, can lead to poor peak shape.[\[6\]](#) Exposure to oxygen at high temperatures can also degrade the stationary phase.[\[8\]](#)[\[9\]](#)

Q3: How can I differentiate between a chemical (adsorption) and a physical (flow path) problem causing peak tailing?

A3: A key diagnostic step is to observe which peaks in the chromatogram are affected.[\[4\]](#)

- If all peaks, including the solvent peak, are tailing: This generally points to a physical issue or a flow path disruption.[\[4\]](#)[\[6\]](#) This could be due to improper column installation, a poor column cut, or dead volume in the system.[\[4\]](#)[\[10\]](#)
- If only some peaks, typically the more polar or later-eluting ones, are tailing: This suggests a chemical or adsorptive cause.[\[4\]](#)[\[5\]](#) This is likely due to interactions with active sites in the system that affect specific compounds more than others.[\[4\]](#)

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving peak tailing issues. It is recommended to follow these steps in order, starting with the most common and easiest-to-fix problems.

Guide 1: Initial System Checks and Inlet Maintenance

If you suddenly experience peak tailing, especially after injecting a "dirty" sample, the inlet is the most likely source of the problem.[\[10\]](#)

Step 1: Inspect the Inlet Liner

- Action: Turn off the GC oven and inlet heater, and allow them to cool. Remove the inlet retaining nut and carefully take out the liner.
- Observation: Look for discoloration, residue buildup, or small particles (septum fragments) inside the liner. These are all sources of active sites.
- Solution: Replace the liner with a new, deactivated one. It is good practice to also replace the O-ring and septum at the same time.[\[1\]](#)[\[11\]](#)

Step 2: Check the Septum

- Action: Examine the septum for signs of coring or excessive wear.
- Observation: Particles from a worn septum can fall into the liner, creating active sites and potential blockages.[\[12\]](#)
- Solution: Replace the septum. Use pre-pierced septa or a syringe with a needle style designed to minimize coring if this is a recurring issue.

Step 3: Verify Injection Parameters

- Action: Review your method's injection parameters.
- Observation: An inlet temperature that is too low may cause incomplete vaporization of higher boiling point FAMEs, leading to tailing of later-eluting peaks.[\[6\]](#) A split ratio that is too low (less than 20:1) might not be sufficient for efficient sample transfer.[\[11\]](#)[\[13\]](#)
- Solution: Ensure the inlet temperature is appropriate for the FAMEs being analyzed (typically 250-280 °C). If using a split injection, ensure an adequate split ratio.[\[1\]](#)

Guide 2: Column Maintenance and Installation

If inlet maintenance does not resolve the issue, the problem may lie with the column itself or how it is installed.

Step 1: Column Trimming

- Action: If the stationary phase at the head of the column is contaminated, trimming a small portion can restore performance.
- Protocol:
 - Carefully disconnect the column from the inlet.
 - Using a ceramic scoring wafer or a diamond-tipped pen, score the column tubing about 10-20 cm from the inlet end.[3][14]
 - Gently flex the column at the score to create a clean, right-angled break.[6]
 - Inspect the cut with a magnifying tool to ensure it is smooth and not jagged.[6]
 - Wipe the end of the column with a lint-free cloth dampened with solvent to remove any fragments.

Step 2: Re-install the Column

- Action: Proper column installation is critical to avoid dead volumes and turbulence.[10]
- Protocol:
 - Slide a new nut and ferrule onto the freshly cut column end.
 - Consult your GC manufacturer's instructions for the correct column insertion depth into the inlet.[1][10]
 - Insert the column to the specified depth and tighten the nut finger-tight, followed by a quarter-turn with a wrench. Do not overtighten.[1]
 - Perform a leak check to ensure all connections are secure.[1]

Guide 3: Method and Sample Preparation Review

If both inlet and column maintenance fail to solve the problem, consider aspects of your analytical method and sample preparation.

Step 1: Assess Sample Preparation

- Action: Incomplete methylation of fatty acids can leave free carboxylic acids in the sample.
- Observation: Free fatty acids are highly polar and will strongly interact with active sites, leading to severe peak tailing.[\[13\]](#)
- Solution: Review your derivatization protocol. Ensure the reagents (e.g., BF3-methanol, methanolic HCl) are fresh and the reaction conditions (time, temperature) are optimal for complete conversion to FAMEs.[\[12\]](#)

Step 2: Evaluate Solvent and Sample Concentration

- Action: Consider the compatibility of your sample solvent with the stationary phase and the sample concentration.
- Observation: A mismatch in polarity between the solvent and the stationary phase can cause peak distortion.[\[11\]](#)[\[13\]](#) Injecting too much sample can overload the column, leading to fronting or tailing peaks.[\[2\]](#)[\[15\]](#)
- Solution: If possible, dissolve your FAMEs in a solvent that is compatible with the column's stationary phase (e.g., hexane for many common FAME columns).[\[15\]](#)[\[16\]](#) Try diluting your sample to see if the peak shape improves, which would indicate column overload.[\[2\]](#)

Data and Experimental Protocols

Table 1: Troubleshooting Summary for Peak Tailing in FAME Analysis

Symptom	Potential Cause	Recommended Action	Reference
All peaks tail	Physical/Flow Path Issue		
Improper column cut	Re-cut the column ensuring a clean, 90° angle.	[3][6]	
Incorrect column installation	Verify and adjust column insertion depth in the inlet and detector.	[1][10]	
Dead volume in connections	Check and tighten all fittings; use appropriate ferrules.	[4][13]	
Severe column contamination	Trim at least 20 cm from the inlet end of the column.	[6]	
Only specific (polar) peaks tail	Chemical/Adsorption Issue		
Active inlet liner	Replace the inlet liner, septum, and O-ring.	[1]	
Column contamination (head)	Trim 10-20 cm from the inlet end of the column.	[3][17]	
Incomplete derivatization	Review and optimize the FAMEs preparation protocol.	[12][13]	
Active sites on the column	Condition the column according to the manufacturer's instructions.	[8]	

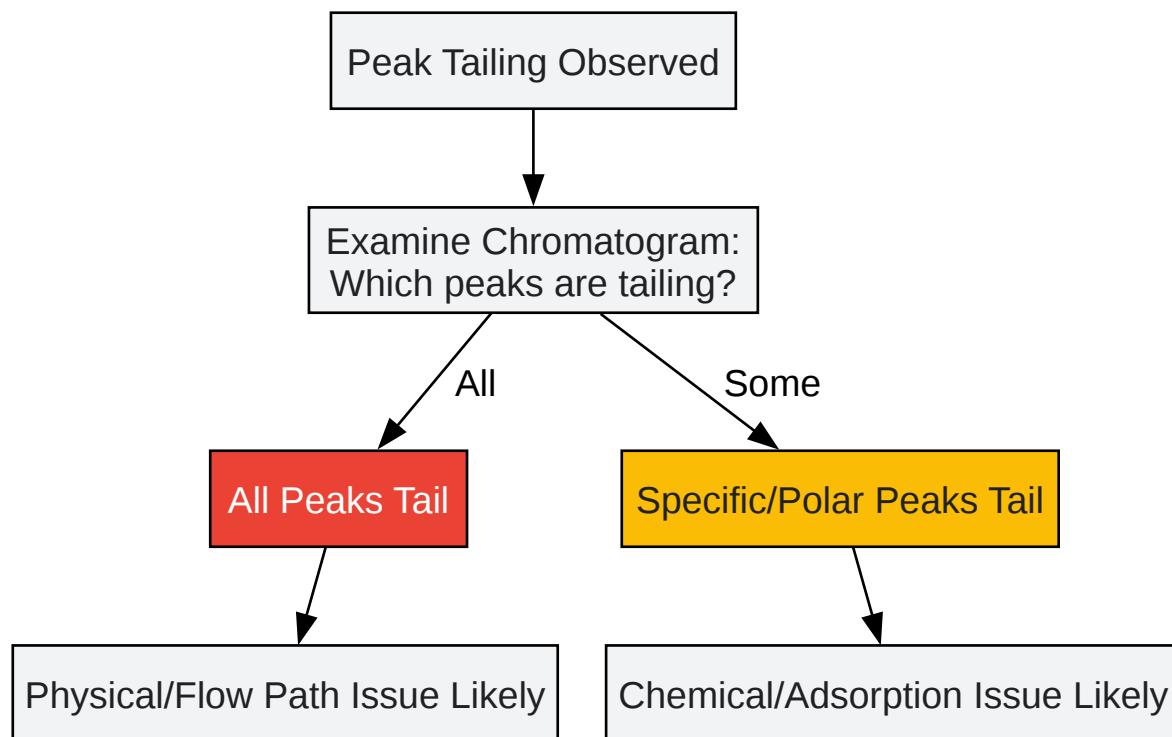
Later-eluting peaks tail	Low inlet temperature	Increase the inlet temperature by 10-20 °C (e.g., to 260-280 °C). [1] [6]
Solvent peak and early peaks tail	Splitless injection issue	Ensure the split vent is activated after an appropriate time to purge the solvent. [6] [14]
Solvent polarity mismatch	Change the sample solvent to one more compatible with the stationary phase.	[11] [13]

Protocol: Inlet Maintenance Procedure

This protocol outlines the standard steps for routine maintenance of the GC inlet to prevent and resolve peak tailing.

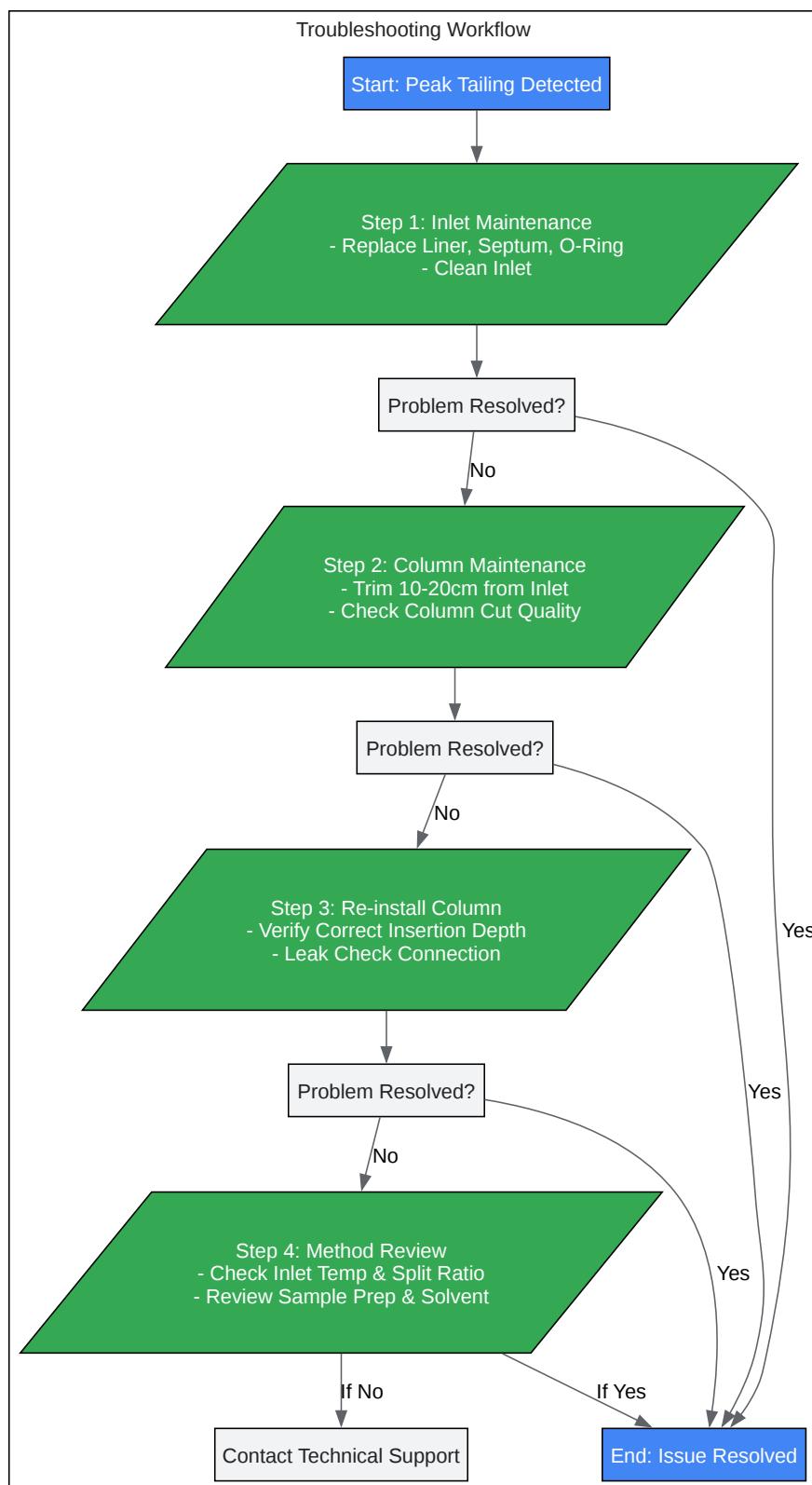
Materials:

- Clean, lint-free gloves
- Forceps
- New deactivated inlet liner, septum, and O-ring appropriate for your instrument
- Wrenches for inlet fittings


Procedure:

- **Cooldown:** Set the inlet and oven temperatures to ambient and wait for the system to cool completely. Turn off the carrier gas flow to the inlet.
- **Disassembly:** Wearing clean gloves, use the appropriate wrench to loosen and remove the inlet retaining nut. Remove the septum and the old liner with forceps.

- **Inspection:** Visually inspect the inside of the inlet for any visible residue or particles. If significant contamination is present, consult your instrument manual for instructions on cleaning the inlet body.
- **Reassembly:**
 - Place the new O-ring on the new liner using forceps.
 - Carefully insert the new liner into the inlet.
 - Place the new septum in its housing.
- **Secure and Leak Check:**
 - Re-secure the inlet retaining nut until finger-tight, then use a wrench to tighten it an additional quarter-turn.[\[1\]](#)
 - Turn the carrier gas flow back on and perform an electronic leak check around the inlet nut to ensure the connection is secure.
- **Equilibration:** Heat the system back to your method's operating temperatures and allow it to equilibrate before running samples.[\[1\]](#)


Visualizations

Below are diagrams illustrating key troubleshooting workflows for addressing peak tailing.

[Click to download full resolution via product page](#)

Figure 1. Initial diagnostic workflow for identifying the general cause of peak tailing.

[Click to download full resolution via product page](#)

Figure 2. A systematic, step-by-step guide for troubleshooting peak tailing in GC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. it.restek.com [it.restek.com]
- 5. youtube.com [youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. youtube.com [youtube.com]
- 11. agilent.com [agilent.com]
- 12. Peaks tailing-problem on fatty acid and ester analyses - Chromatography Forum [chromforum.org]
- 13. GC Tip: Peak Shape Problems: Tailing Peaks | Phenomenex [discover.phenomenex.com]
- 14. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 15. chromforum.org [chromforum.org]
- 16. chromforum.org [chromforum.org]
- 17. gcms.labrulez.com [gcms.labrulez.com]
- To cite this document: BenchChem. [Addressing peak tailing in the GC analysis of fatty acid methyl esters]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15601458#addressing-peak-tailing-in-the-gc-analysis-of-fatty-acid-methyl-esters>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com